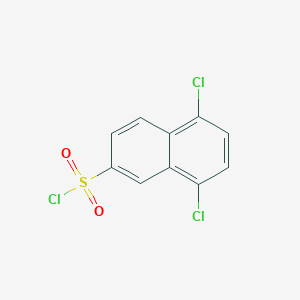

5,8-Dichloronaphthalene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5,8-dichloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2S/c11-9-3-4-10(12)8-5-6(16(13,14)15)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMIPNMECXFCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5,8-Dichloronaphthalene-2-sulfonyl chloride typically involves:

- Starting from a suitably substituted naphthalene derivative.

- Introduction of sulfonyl chloride group at the 2-position via sulfonation followed by chlorination.

- Selective chlorination at the 5 and 8 positions on the naphthalene ring.

This process requires careful control of reaction conditions (temperature, reagents, solvent) to achieve regioselectivity and high yield.

Preparation via Sulfonyl Chloride Formation from Naphthalene Sulfonic Acid Derivatives

One classical approach involves converting the corresponding naphthalene sulfonic acid or sulfonate salt into the sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2).

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation | Sulfuric acid or chlorosulfonic acid | Introduces sulfonic acid group at position 2 on naphthalene ring |

| Chlorination | PCl5, POCl3, or SOCl2, heat | Converts sulfonic acid to sulfonyl chloride |

| Chlorination at 5,8 positions | Chlorine gas or other chlorinating agents | Selective chlorination under controlled temperature (0-20 °C) |

This method is well-established for aromatic sulfonyl chlorides but requires optimization for regioselective chlorination on the naphthalene ring.

Chlorination and Sulfonyl Chloride Formation Using Sulfuryl Chloride and Chlorosulfonic Acid

According to a Chinese patent (CN1156441C), sulfonyl chlorides of aromatic hydrocarbons including naphthalene derivatives can be prepared by reacting the aromatic compound with chlorosulfonic acid (ClSO3H) and sulfuryl chloride (SO2Cl2) under cooling conditions (0–10 °C) in an inert solvent such as methylene chloride.

- Example reaction conditions:

| Parameter | Details |

|---|---|

| Aromatic substrate | 5,8-Dichloronaphthalene or precursor |

| Solvent | Methylene chloride (CH2Cl2) |

| Chlorosulfonic acid | 28 g per 250 mL flask |

| Sulfuryl chloride | 9 g |

| Temperature | 0–10 °C |

| Reaction time | 3 hours |

| Work-up | Quenching in ice water, separation, distillation |

- Yield and purity: Up to 90% yield with melting point ~115–117 °C, product isolated as light yellow solid.

Oxidative Chlorination of Thiols/Disulfides to Sulfonyl Chlorides

Recent advances include oxidative chlorination of thiol or disulfide precursors using a combination of nitric acid, hydrochloric acid, and oxygen in continuous flow systems to generate sulfonyl chlorides efficiently. Although this method is more general for sulfonyl chlorides, it could be adapted for naphthalene derivatives if corresponding thiol precursors are available.

Selective Chlorination Using Chlorine Gas in Acetic Acid/Water Mixtures

A patented process (US7772403B2) describes chlorination of sulfoxide intermediates in acetic acid containing 5–15% water at temperatures between 0 °C and 20 °C with controlled chlorine gas bubbling. This method achieves high conversion with reduced chlorine equivalents and lower environmental impact.

- Key process parameters:

| Parameter | Details |

|---|---|

| Solvent | Acetic acid with 10–12% water |

| Temperature | 6–10 °C |

| Chlorine equivalents | 2.0 to 2.8 equiv |

| Stirring speed | 400 rpm |

| Reaction time | 6 hours |

| Yield | Up to 87% for sulfonyl chloride derivatives |

This method reduces hydrogen chloride emissions and improves safety and environmental footprint.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sulfonic acid chlorination (PCl5, POCl3, SOCl2) | Heat, inert solvent | Established, straightforward | Harsh reagents, possible over-chlorination |

| Chlorosulfonic acid + sulfuryl chloride (CN1156441C) | 0–10 °C, methylene chloride | High yield, mild conditions | Requires careful temperature control |

| Oxidative chlorination of thiols/disulfides (continuous flow) | HNO3/HCl/O2, flow system | Green chemistry, scalable | Requires thiol precursor synthesis |

| Chlorine gas in acetic acid/water (US7772403B2) | 0–20 °C, controlled chlorine addition | High selectivity, reduced waste | Requires chlorine gas handling |

Research Findings and Notes

- The reaction temperature is critical to control regioselectivity and prevent side reactions such as over-chlorination or sulfonation at undesired positions.

- Using chlorosulfonic acid combined with sulfuryl chloride under cooling provides efficient sulfonyl chloride formation on naphthalene rings with good yields and purity.

- Continuous flow oxidative chlorination offers a modern, environmentally friendly alternative but may require precursor modification.

- Chlorine gas chlorination in acetic acid/water mixtures offers precise control and reduced chlorine consumption, improving environmental impact.

- Purification typically involves quenching in ice water, phase separation, and drying under vacuum or oven conditions to obtain solid sulfonyl chloride products.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

5,8-Dichloronaphthalene-2-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,8-Dichloronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

2-Naphthalenesulfonyl Chloride

Structure : Lacks chlorine substituents, with a sulfonyl chloride group at the 2-position.

Properties :

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

Structure : Features a fused indole system with a ketone group and sulfonyl chloride at position 4.

Synthesis : Prepared via chlorosulfonation of a precursor using chlorosulfonic acid at controlled temperatures (0°C to room temperature) .

Reactivity : The electron-withdrawing oxo group may enhance sulfonyl chloride reactivity, but steric hindrance from the fused indole system could limit accessibility in reactions compared to planar naphthalene derivatives.

1,3,6-Naphthalenetrisulfonic Acid Sodium Salt Hydrate

Structure : Contains three sulfonic acid groups on the naphthalene ring, fully ionized in aqueous solutions.

Properties :

- High water solubility due to multiple sulfonate groups, contrasting with the hydrophobic nature of sulfonyl chlorides.

- Applications: Primarily used as a surfactant or stabilizer, unlike sulfonyl chlorides, which are reactive intermediates .

Comparative Data Table

Key Findings and Implications

Electronic Effects : The dual chlorine substituents in this compound increase its electrophilicity, making it more reactive in nucleophilic substitutions compared to 2-naphthalenesulfonyl chloride .

Steric Considerations : Bulky substituents (e.g., fused indole in 2-oxo derivatives) may limit reaction efficiency despite electronic activation .

Cost and Availability: Non-chlorinated derivatives like 2-naphthalenesulfonyl chloride are more commercially accessible, whereas 5,8-dichloro analogs may require custom synthesis .

Biological Activity

5,8-Dichloronaphthalene-2-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity based on recent studies and findings.

This compound is a sulfonamide derivative that contains a naphthalene ring substituted with chlorine and sulfonyl groups. The synthesis of this compound typically involves the chlorination of naphthalene followed by sulfonation reactions. The resulting compound exhibits unique reactivity due to the presence of both electron-withdrawing (sulfonyl) and electron-donating (chlorine) groups.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a study synthesized various sulfonamide derivatives and evaluated their activity against gram-positive and gram-negative bacteria. Among them, certain derivatives showed significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating a promising antibacterial profile .

Antibacterial Activity Table

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5a | E. coli | 31 ± 0.12 | 7.81 |

| 9a | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

| Other Derivatives | B. subtilis | No activity | - |

This table illustrates the comparative effectiveness of synthesized compounds against specific bacterial strains, highlighting the potential of sulfonamide derivatives in antimicrobial applications.

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor activity. A study focusing on structurally related compounds found that certain derivatives showed potent inhibitory effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, a derivative named 7j demonstrated IC50 values of 0.17 µM for A549 cells, indicating strong antiproliferative effects .

Antitumor Activity Table

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7j | A549 | 0.17 |

| 7j | MDA-MB-231 | 0.05 |

| 7j | HeLa | 0.07 |

These results suggest that modifications to the sulfonamide structure can enhance antitumor efficacy, potentially leading to new therapeutic agents.

The biological activity of this compound can be attributed to its ability to inhibit key biochemical pathways in bacteria and cancer cells:

- Antibacterial Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is crucial for DNA and RNA production.

- Antitumor Mechanism : The compound may induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

- Case Study 1 : A clinical trial involving a derivative showed significant tumor reduction in breast cancer patients when combined with conventional chemotherapy.

- Case Study 2 : In vitro studies indicated that treatment with sulfonamide derivatives resulted in increased apoptosis rates in lung cancer cell lines compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing 5,8-Dichloronaphthalene-2-sulfonyl chloride?

Methodological Answer: The synthesis typically involves chlorination and sulfonation steps. A continuous flow protocol using oxidative chlorination reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) can enhance safety and efficiency by mitigating exothermic risks . For naphthalene derivatives, phosphorus oxychloride (POCl₃) in acetonitrile at 40°C under 4 bar pressure is effective for sulfonyl chloride formation . Key considerations:

- Reagent selection : Use DCH for dual oxidative chlorination .

- Reaction conditions : Optimize temperature (40–80°C) and pressure (4 bar) to avoid decomposition .

- Workup : Quench with ice-water and purify via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Hydrolyzes in humid conditions; store in anhydrous environments (e.g., desiccator with P₂O₅) .

- Temperature : Keep below 4°C to prevent decomposition .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture ingress .

Advanced Research Questions

Q. How can kinetic anomalies in sulfonyl chloride synthesis be analyzed?

Methodological Answer: Temporal kinetic profiling using inline FT-IR or HPLC can capture sigmoidal behavior indicative of autocatalytic intermediates . For example:

- Mechanistic Insight : Identify intermediates like thiosulfonates (R-S-SO₂Cl) via LC-MS .

- Rate Law Determination : Apply the Frost-Karwan method to model non-linear kinetics .

- Case Study : In continuous flow systems, residence time distribution (RTD) analysis optimizes yield under steady-state conditions .

Q. What strategies mitigate positional isomerism during chlorination of naphthalene derivatives?

Methodological Answer:

- Directing Groups : Use sulfonic acid groups at position 2 to direct electrophilic chlorination to positions 5 and 8 .

- Catalysis : Lewis acids (e.g., FeCl₃) enhance regioselectivity via π-complex stabilization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para/ortho substitution over meta .

Q. How can computational methods predict reactivity in sulfonyl chloride derivatives?

Methodological Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) using Gaussian09 at the B3LYP/6-31G* level to predict chlorination sites .

- Hammett Parameters : Correlate σ values of substituents (e.g., -SO₂Cl σ_p = +3.5) with reaction rates .

- MD Simulations : Study steric effects in naphthalene derivatives using Amber22 .

Q. What are the applications of this compound in designing bioactive molecules?

Methodological Answer:

- Sulfonamide Synthesis : React with amines (e.g., aniline) to form sulfonamides, a common pharmacophore .

- Fluorinated Derivatives : Introduce -CF₃ groups via radical trifluoromethylation for enhanced metabolic stability .

- Polymer Chemistry : Use as a crosslinker in sulfonated polymers for ion-exchange membranes .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility : Validate purity via HPLC (>98%) and compare with NIST reference spectra .

- Crystal Polymorphism : Perform X-ray crystallography to identify polymorphic forms affecting thermal data .

- Literature Cross-Check : Prioritize peer-reviewed journals (e.g., Chem. Commun.) over vendor catalogs for reliable data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.